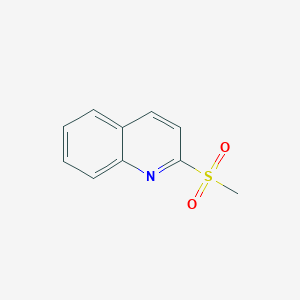

2-Methanesulfonyl-quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

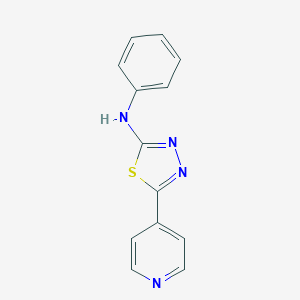

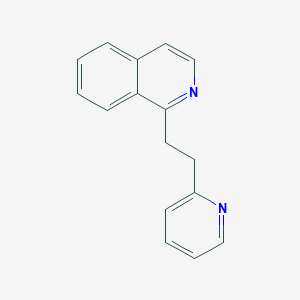

2-Methanesulfonyl-quinoline is a chemical compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol . It is a derivative of quinoline, a class of heterocyclic compounds that have gained considerable importance due to their high pharmaceutical efficacy and broad range of biological activities .

Synthesis Analysis

Quinolines can be synthesized from unknown methylanilines using the Skraup’s synthesis . This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline . Transition-metal catalyzed synthetic methods have been dominant over the past few years for the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds .Molecular Structure Analysis

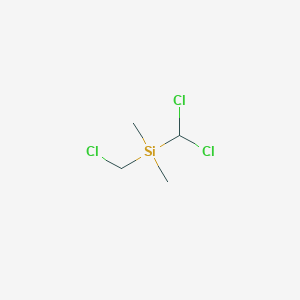

The COSY is one of the most important experiments in 2-D NMR spectroscopy and is used for correlating the two spin systems of the quinoline rings and thus developing the connectivity of the hydrogen atoms . Methanesulfonyl chloride (mesyl chloride) is an organosulfur compound with the formula CH3SO2Cl .Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions. For example, they can be synthesized from α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A novel and simple methodology for the synthesis of 2-substituted quinolines was described by Jixiang and co-workers by the reaction 2-vinylanilines and alkynoates in the presence of a catalytic amount of Palladium .Physical And Chemical Properties Analysis

2-Methanesulfonyl-quinoline is a derivative of quinoline, a nitrogen-based six-membered fused heterocyclic compound . Quinoline derivatives have a wide range of applications particularly in industrial and medicinal chemistry .Safety And Hazards

Methanesulfonyl chloride, a component of 2-Methanesulfonyl-quinoline, is considered hazardous. It may be corrosive to metals, cause severe skin burns and eye damage, cause respiratory irritation, and may cause an allergic skin reaction . Quinoline, another component, is also considered hazardous. It is toxic if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation .

将来の方向性

Quinoline is an important class of heterocyclic compounds and has gained considerable importance due to its high pharmaceutical efficacy and broad range of biological activities . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

特性

IUPAC Name |

2-methylsulfonylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-14(12,13)10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOJHKWYSKGJBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60495317 |

Source

|

| Record name | 2-(Methanesulfonyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfonyl)quinoline | |

CAS RN |

17075-19-3 |

Source

|

| Record name | 2-(Methanesulfonyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B98866.png)

![N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline](/img/structure/B98884.png)